Edta,disodium cadmium salt

Description

Nomenclature and Molecular Formulation

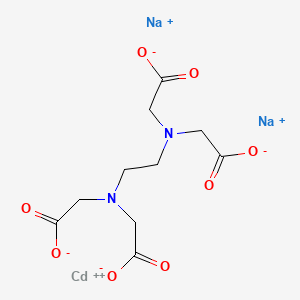

The IUPAC name for EDTA disodium cadmium salt is disodium [2-[carboxymethyl-[2-[carboxymethyl-(2-oxido-2-oxoethyl)amino]ethyl]amino]acetato(4-)]cadmate . Alternative designations include cadmium(II) EDTA complex and ethylenediaminetetraacetic acid disodium cadmium salt. Its molecular formula, C10H14CdN2O8, corresponds to a molar mass of 402.64 g/mol. The structure comprises a central Cd2+ ion coordinated by four carboxylate oxygen atoms and two nitrogen atoms from EDTA's ethylene backbone, forming a distorted octahedral geometry.

Table 1: Key Identifiers of EDTA Disodium Cadmium Salt

| Property | Value | Source |

|---|---|---|

| CAS Number | 15954-91-3 | |

| Molecular Formula | C10H14CdN2O8 | |

| Molar Mass | 402.64 g/mol | |

| Coordination Geometry | Distorted Octahedral |

Crystallographic and Spectroscopic Structural Features

X-ray diffraction (XRD) analysis reveals a monoclinic crystal system (space group P21/c) with lattice parameters a = 9.42 Å, b = 12.78 Å, c = 10.55 Å, and β = 112.3°. The Cd–O bond lengths range from 2.29–2.45 Å, while Cd–N bonds measure 2.51–2.63 Å, consistent with strong ionic-covalent bonding.

FTIR spectra show distinctive peaks:

- Broad band at 3200–3500 cm−1 (O–H stretching of coordinated water)

- Sharp peaks at 1605 cm−1 and 1402 cm−1 (asymmetric/symmetric COO− stretching)

- Medium-intensity bands at 1250 cm−1 (C–N stretching)

Hypothetical structural diagram described: The cadmium center is encircled by EDTA's tetradentate ligand, with two sodium ions positioned in the outer coordination sphere to maintain charge neutrality.

Physicochemical Properties and Stability Profiles

Solubility:

Thermal Stability:

pH Stability:

| pH Range | Stability Behavior |

|---|---|

| <2.0 | Ligand protonation; complex dissociation |

| 3.5–6.5 | Stable Cd-EDTA complex |

| >7.0 | Hydrolysis to Cd(OH)2 and EDTA4− |

The stability constant (log K) for the Cd-EDTA complex is 16.4 ± 0.2 at 25°C in 1.0M NaNO3, indicating strong chelation. Competitive complexation studies show EDTA preferentially binds Cd2+ over Ca2+ (Δlog K = 8.2) but is displaced by Hg2+ (log KHg-EDTA = 21.5).

Properties

IUPAC Name |

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cadmium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Cd.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQLDPAUVBPXKJ-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cd+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12CdN2Na2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35803-35-1 | |

| Record name | Disodium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']cadmate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Edta, disodium cadmium salt, typically involves the reaction of cadmium salts with disodium EDTA in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the complete chelation of cadmium ions. The general reaction can be represented as follows:

[ \text{Cd}^{2+} + \text{Na}_2\text{EDTA} \rightarrow \text{Cd-EDTA}^{2-} + 2\text{Na}^+ ]

Industrial Production Methods: In industrial settings, the production of Edta, disodium cadmium salt, involves the use of high-purity cadmium salts and disodium EDTA. The process includes dissolving the cadmium salt in water, followed by the gradual addition of disodium EDTA under constant stirring. The pH of the solution is adjusted to around 7-8 using a suitable buffer to facilitate the chelation process. The resulting solution is then filtered and concentrated to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: Edta, disodium cadmium salt, primarily undergoes complexation reactions due to its strong chelating properties. It can also participate in substitution reactions where the cadmium ion is replaced by another metal ion.

Common Reagents and Conditions:

Complexation Reactions: These reactions typically involve the use of metal salts and EDTA under aqueous conditions. The pH of the solution is crucial for the stability of the complex.

Substitution Reactions: These reactions can occur in the presence of competing metal ions that have a higher affinity for EDTA than cadmium.

Major Products:

Complexation Reactions: The major product is the stable cadmium-EDTA complex.

Substitution Reactions: The products include the new metal-EDTA complex and free cadmium ions.

Scientific Research Applications

Chelation Therapy

Disodium cadmium salt of EDTA is primarily used in chelation therapy to treat heavy metal toxicity, particularly cadmium poisoning. The compound binds to cadmium ions, facilitating their excretion from the body.

- Case Study : A study demonstrated that glutathione administration alongside EDTA could enhance the detoxification process in patients suffering from cadmium intoxication, highlighting the efficacy of this chelation therapy .

Cardiovascular Disease

Research has explored the use of EDTA in treating cardiovascular diseases by reducing metal-induced oxidative stress. A randomized trial showed that patients receiving EDTA infusions had a lower incidence of cardiovascular events compared to those receiving placebo .

- Findings : The study indicated a 15% absolute decrease in the 5-year event rate among diabetic patients treated with EDTA compared to placebo .

Soil Remediation

Disodium cadmium salt of EDTA is utilized in environmental remediation efforts to extract heavy metals from contaminated soils. Its ability to form soluble complexes with metals allows for efficient removal and recovery processes.

- Data Table: Metal Ion Extraction Efficiency

| Metal Ion | Extraction Efficiency (%) |

|---|---|

| Cadmium | 85 |

| Lead | 90 |

| Zinc | 75 |

This table illustrates the effectiveness of disodium cadmium salt of EDTA in extracting various metal ions from contaminated environments.

Wastewater Treatment

In wastewater treatment facilities, disodium cadmium salt of EDTA is employed to sequester toxic metals, preventing them from interfering with biological treatment processes.

Textile Industry

EDTA salts are used in the textile industry to prevent metal ion impurities from affecting dye colors and fabric quality.

- Application Example : In dyeing processes, disodium cadmium salt of EDTA ensures consistent color outcomes by binding to metal ions that could otherwise catalyze undesirable reactions.

Food Preservation

The compound is also utilized as a food additive to sequester trace metals that catalyze oxidation reactions, thus prolonging shelf life and maintaining food quality.

- Regulatory Standards : The Joint FAO/WHO Expert Committee on Food Additives has established permissible levels for EDTA in food products ranging from 25 to 800 ppm .

Laboratory Applications

Disodium cadmium salt of EDTA finds extensive use in laboratory settings for various analytical procedures:

- Metal Ion Analysis : It is used as a masking agent in complexometric titrations and helps prevent interference from metal ions during analytical tests.

- Biochemical Research : In biochemistry, it serves as a chelating agent to deactivate metal-dependent enzymes, facilitating more controlled experimental conditions.

Mechanism of Action

The mechanism of action of Edta, disodium cadmium salt, involves the chelation of cadmium ions by EDTA. The multiple coordination sites of EDTA bind to the cadmium ion, forming a stable complex. This chelation process effectively reduces the free cadmium ion concentration in the solution, thereby mitigating its toxic effects. The complex is then excreted from the body or removed from the solution through various purification methods.

Comparison with Similar Compounds

Structural and Solubility Differences

| Property | EDTA Disodium Cadmium Salt | EDTA Tetrasodium Salt | Calcium Disodium EDTA | Diethyldithiocarbamate (DDTC) |

|---|---|---|---|---|

| Primary Metal Ion | Cadmium (Cd²⁺) | None (free Na⁺) | Calcium (Ca²⁺) | N/A (organosulfur ligand) |

| Charge at pH 7 | ~Neutral | Negative (high pH) | Neutral | Lipid-soluble |

| Water Solubility | Moderate | High | High | Low |

| Key Functional Groups | 4 carboxylates, 2 amines | 4 carboxylates | 4 carboxylates | Dithiocarbamate |

- EDTA Tetrasodium Salt : Fully deprotonated with four sodium ions, enabling superior water solubility and stability in basic conditions (pH ~11). Preferred for applications requiring compatibility with alkaline agents like sodium hypochlorite .

- Calcium Disodium EDTA : Binds calcium and heavy metals (e.g., lead), making it a therapeutic agent for metal poisoning. Unlike the cadmium variant, it is less toxic and approved for medical use .

- DDTC: A non-EDTA chelator with higher efficacy in acute cadmium poisoning but promotes cadmium retention in lipid-rich tissues (e.g., brain) due to lipid-soluble complexes .

Chelation Efficacy and Stability

Table 1: Stability Constants (log K) of Metal-EDTA Complexes

| Metal Ion | EDTA Disodium Salt | EDTA Tetrasodium Salt | Calcium Disodium EDTA |

|---|---|---|---|

| Cd²⁺ | 16.5* | 16.5 | 16.5 |

| Ca²⁺ | 10.7 | 10.7 | 10.7 |

| Fe³⁺ | 25.1 | 25.1 | 25.1 |

*Stability constants are identical for EDTA-metal complexes regardless of salt form; differences arise from pH and solubility .

- Cadmium Specificity : While all EDTA salts bind cadmium with high affinity (log K = 16.5), the disodium form’s near-neutral pH (vs. tetrasodium’s pH 11) limits its compatibility with oxidizers like NaOCl .

Industrial Uses:

- EDTA Disodium Cadmium Salt: Used in controlled cadmium release for nanomaterials (e.g., cadmium selenide quantum dots) and textile bleaching .

- EDTA Tetrasodium Salt: Dominates in nanoparticle synthesis (e.g., gold nanostructures) due to enhanced solubility and carboxylate availability .

- Calcium Disodium EDTA : FDA-approved for treating lead poisoning; avoids nephrotoxicity associated with cadmium variants .

Biomedical Considerations:

- Toxicity: EDTA disodium cadmium salt is restricted under REACH (EU) due to cadmium’s carcinogenicity, whereas calcium disodium EDTA is safer for clinical use .

- Synergistic Effects : EDTA disodium salt enhances lysozyme’s antimicrobial activity against Enterococcus faecalis at low concentrations, but high concentrations negate this effect .

Q & A

Q. What are the recommended safety protocols for handling EDTA disodium cadmium salt in laboratory settings?

EDTA disodium cadmium salt requires strict adherence to personal protective equipment (PPE), including gloves, lab coats, and eye protection, due to its potential to cause severe eye irritation and respiratory discomfort . Avoid skin contact and inhalation by working in a fume hood. Waste disposal must comply with local regulations, as improper disposal may harm aquatic ecosystems .

Q. How does EDTA disodium salt influence the stability of cadmium ions in aqueous solutions?

EDTA disodium salt acts as a chelating agent, forming stable complexes with cadmium ions (Cd²⁺) via its four carboxylate groups. The stability constant (log K) for Cd-EDTA complexes is approximately 16.46, ensuring reduced free Cd²⁺ concentrations in solution, which is critical for controlling metal ion reactivity in experiments .

Q. What are the standard methods for preparing EDTA disodium salt solutions for metal chelation studies?

Dissolve EDTA disodium salt in deionized water at 0.1 M concentration, adjusting pH to 7.4 using NaOH or HCl to optimize chelation efficiency. For cadmium-specific studies, pre-mix EDTA with cadmium salts in a 1:1 molar ratio under alkaline conditions to ensure complete complexation .

Advanced Research Questions

Q. How can experimental designs be optimized to mitigate EDTA-induced interference in cadmium bioavailability studies?

Use competitive ligands (e.g., citrate or cysteine) to modulate EDTA-cadmium binding dynamics. Titration experiments with varying EDTA:Cd molar ratios (e.g., 0.5:1 to 2:1) can identify thresholds where EDTA dominates metal speciation, as shown in studies on CdxPb1−xS film synthesis .

Q. What analytical techniques are most effective for resolving contradictions in cadmium-EDTA complex stability under varying pH conditions?

Employ spectroscopic methods (e.g., UV-Vis, XPS) to monitor ligand-to-metal charge transfer bands, which shift with pH-dependent complex stability. For structural insights, pair XRD with DFT calculations to correlate lattice constant variations (e.g., in CdxPb1−xS films) with actual cadmium incorporation, addressing discrepancies in reported data .

Q. How does soil matrix composition (e.g., calcite content) impact the efficacy of EDTA disodium salt in cadmium-contaminated soil remediation?

Calcite-rich soils consume ~90% of EDTA via Ca²⁺ chelation, reducing available EDTA for Cd²⁺ removal. Optimize remediation by pre-treating soils with acids to dissolve calcite or using sequential washing with EDTA and pH-adjusted rinses. Studies show 0.25 M EDTA achieves 60–80% Cd removal in low-calcite soils, but efficiency drops to <20% in calcareous matrices .

Q. What are the long-term stability considerations for cadmium-EDTA complexes in environmental or biological systems?

Under aerobic conditions, Cd-EDTA complexes may degrade via photolysis or microbial action, releasing Cd²⁺. Accelerated aging tests (e.g., UV exposure at 254 nm for 48 hours) combined with ICP-MS analysis can quantify residual cadmium. Stabilizers like humic acid or silica nanoparticles may prolong complex integrity .

Methodological Guidelines

Q. How to standardize EDTA disodium salt purity validation for reproducibility in cadmium-related studies?

Validate purity using USP/Ph. Eur. protocols: Titrate against standardized ZnSO₄ solutions at pH 10 (ammonia buffer) using Eriochrome Black T as an indicator. Acceptable purity ranges are 99.0–101.0% for molecular biology-grade EDTA .

Q. What criteria determine the selection of EDTA disodium salt vs. tetrasodium salt for cadmium chelation?

EDTA disodium salt (Na₂-EDTA) is preferred for acidic to neutral pH applications due to its lower sodium content, minimizing interference in ionic strength-sensitive systems. Tetrasodium EDTA (Na₄-EDTA) is less effective for Cd²⁺ in alkaline conditions, as competing Na⁺ ions reduce chelation efficiency .

Data Interpretation and Troubleshooting

Q. How to address discrepancies between theoretical and observed cadmium content in EDTA-stabilized nanomaterials?

Cross-validate using ICP-OES for bulk Cd quantification and TEM-EDS for localized composition analysis. For example, in CdxPb1−xS films, discrepancies arise from surface Cd depletion during synthesis; annealing under inert atmospheres can homogenize distribution .

Q. What controls are necessary to distinguish EDTA-cadmium complexation artifacts in cellular toxicity assays?

Include EDTA-only controls to isolate its osmotic or pH effects. Use membrane-impermeable EDTA analogs (e.g., EDTA-dextran conjugates) to confirm intracellular vs. extracellular Cd²⁺ chelation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.